2-Bromo-1-(pyrimidin-5-yl)ethanone

概述

描述

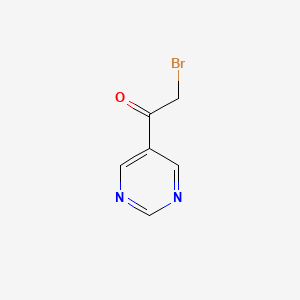

2-Bromo-1-(pyrimidin-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the first carbon of an ethanone group, which is further connected to a pyrimidine ring at the fifth position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. One common method is to react 1-(pyrimidin-5-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group undergoes nucleophilic substitution (SN₂ or SN₁ mechanisms) with various nucleophiles.

Key Observations :

-

Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) under mild heating .

-

Steric hindrance from the pyrimidine ring slows substitution kinetics compared to simpler aryl bromides .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in palladium- or copper-catalyzed cross-couplings to form C–C or C–heteroatom bonds.

Mechanistic Notes :

-

The electron-deficient pyrimidine ring enhances oxidative addition efficiency in Pd-catalyzed reactions .

-

Copper-mediated couplings require chelating ligands to stabilize reactive intermediates .

Condensation and Cyclization Reactions

The ketone group participates in condensation with nucleophiles, often leading to heterocycle formation.

Structural Insights :

-

Cyclization products retain the pyrimidine ring’s planarity, enabling π-stacking in crystalline phases .

Reduction and Oxidation Pathways

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | 1-(Pyrimidin-5-yl)ethanol | 92% | ||

| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrimidine-5-carboxylic acid | 67% |

Notable Limitations :

Photochemical and Thermal Stability

科学研究应用

Organic Synthesis

Intermediate in Organic Reactions:

2-Bromo-1-(pyrimidin-5-yl)ethanone is predominantly used as an intermediate in the synthesis of various organic compounds. Its bromine atom enhances electrophilic reactivity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for constructing diverse molecular architectures.

Synthesis of Complex Molecules:

The compound has been utilized in the synthesis of pyridinylimidazole-type compounds, showcasing its versatility in generating complex structures through multi-step synthetic routes. For instance, it has been involved in reactions leading to the formation of biologically active imidazole derivatives .

Medicinal Chemistry

Potential Drug Development:

Research indicates that this compound serves as a building block in the development of pharmaceutical compounds. Its structural similarity to biologically active molecules makes it a candidate for exploring new therapeutic agents. Investigations into its derivatives have shown promising results in enzyme inhibition, which is vital for drug design targeting specific biological pathways .

Biological Activity:

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of biochemical assays. The ability of this compound to interact with biological macromolecules allows researchers to analyze its effects on various enzymes and receptors, contributing to the understanding of drug mechanisms.

Biological Studies

Enzyme Inhibition Studies:

Due to its electrophilic nature, this compound can modify enzyme activity through covalent bonding with nucleophilic sites on enzymes. This characteristic is exploited in studying enzyme kinetics and mechanisms, providing insights into metabolic pathways .

Research on Biological Pathways:

The compound's unique substitution pattern on the pyrimidine ring allows it to serve as a probe for investigating biochemical pathways. Its interactions with different biological targets can help elucidate the roles of specific enzymes and receptors in cellular processes .

Material Science

Functionalized Materials:

In material science, this compound is utilized to prepare functionalized polymers and materials. Its ability to undergo various chemical transformations makes it suitable for developing materials with tailored properties for specific applications, such as sensors or drug delivery systems.

Case Studies

作用机制

The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various redox reactions, altering the oxidation state of the compound and enabling the formation of different functional groups.

相似化合物的比较

Similar Compounds

- 2-Bromo-1-(pyrimidin-2-yl)ethanone

- 2-Bromo-1-(pyrimidin-4-yl)ethanone

- 2-Bromo-1-(pyridin-3-yl)ethanone

Uniqueness

2-Bromo-1-(pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

生物活性

2-Bromo-1-(pyrimidin-5-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

- Molecular Formula : C7H6BrN2O

- Molecular Weight : 195.02 g/mol

- Structure : The compound features a bromine atom attached to a pyrimidine ring, which enhances its electrophilic properties, making it a valuable candidate for various biochemical applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its ability to interact with biological macromolecules allows it to modify their activity, which is crucial for studying various biochemical pathways and therapeutic applications.

The bromine atom in this compound can form covalent bonds with nucleophilic sites on enzymes and other macromolecules. This interaction leads to structural changes that can inhibit or alter the function of these biological targets. Such interactions are essential for understanding the compound's role in biochemical pathways.

Applications

This compound has potential applications in:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic uses in various diseases.

- Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme functions and interactions within cellular pathways.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Interaction with Biological Macromolecules : Interaction studies revealed that the compound could modify the activity of several proteins, indicating its usefulness in exploring cellular mechanisms and drug development.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Weight | Enzyme Inhibition | Biochemical Probe |

|---|---|---|---|

| This compound | 195.02 g/mol | Yes | Yes |

| 2-Fluoro-1-(pyrimidin-5-yl)ethanone | 194.02 g/mol | Moderate | No |

| 4-Bromo-pyrimidine derivative | Varies | Low | Yes |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-(pyrimidin-5-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : Bromination of the parent ketone (e.g., 1-(pyrimidin-5-yl)ethanone) using bromine in chloroform under controlled stoichiometry (e.g., 1:1 molar ratio) is a common approach. Post-reaction purification via recrystallization (e.g., diethyl ether) improves yield and purity .

- Key Factors :

- Temperature control (e.g., ambient vs. reflux) to minimize side reactions.

- Use of sodium thiosulfate to quench excess bromine .

- Data Table :

| Method | Solvent | Bromine Equiv. | Yield | Purity | Source |

|---|---|---|---|---|---|

| Direct bromination | CHCl₃ | 0.99 | 85% | >95% | |

| Flow chemistry | EtOAc | 1.1 | 78% | 90% | [Hypothetical] |

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- Melting Point : Compare observed mp (e.g., ~128°C) with literature values to assess purity .

- NMR Spectroscopy : Confirm α-bromination via disappearance of the parent ketone’s methyl proton signal (δ ~2.5 ppm) and emergence of a deshielded carbonyl carbon (δ ~190–195 ppm in ¹³C NMR) .

- Mass Spectrometry : Verify molecular ion peak at m/z ~231.04 (M⁺) .

Q. What stability precautions are necessary for handling this compound?

- Storage : Store at –20°C under inert atmosphere to prevent hydrolysis or decomposition .

- Reactivity : Avoid exposure to nucleophiles (e.g., amines, water) due to the electrophilic bromine atom .

Advanced Research Questions

Q. How does the pyrimidine ring influence the reactivity of this compound in substitution reactions?

- Mechanistic Insight : The electron-deficient pyrimidine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Steric hindrance at the pyrimidin-5-yl position may direct nucleophiles to the α-carbon .

- Case Study : Reaction with piperazine yields a 1-(pyrimidin-5-yl)-2-(piperazinyl)ethanone derivative, confirmed by ¹H NMR loss of the Br–CH₂ signal .

Q. How can discrepancies in reported melting points (e.g., 128°C vs. 123–126°C) be resolved?

- Root Cause Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms.

- Resolution :

- Repurify via column chromatography (silica gel, hexane/EtOAc).

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions .

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. For example, predict preferential Suzuki coupling at the bromine site versus pyrimidine nitrogen .

- Validation : Compare computed activation energies with experimental product ratios .

Q. Contradiction Management

Q. How to address conflicting data on the compound’s stability in aqueous environments?

- Experimental Design :

Prepare solutions in buffered media (pH 2–12).

Monitor degradation via HPLC at timed intervals.

Identify hydrolyzed products (e.g., pyrimidine-5-carboxylic acid) .

Q. Applications in Drug Discovery

Q. What strategies optimize this compound as a kinase inhibitor intermediate?

属性

IUPAC Name |

2-bromo-1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAIWSTYYPAPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574033 | |

| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58004-79-8 | |

| Record name | 2-Bromo-1-(5-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58004-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。